molecular formula C16H17N3O2 B2403836 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 551930-93-9

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2403836
CAS No.: 551930-93-9
M. Wt: 283.331
InChI Key: HXAFDCWTVXSOCG-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a fused heterocyclic compound characterized by an isoxazole ring fused to a pyrimidine core at the [5,4-d] position. The structure features a 2-isopropyl-5-methylphenoxy substituent at the 4-position and a methyl group at the 3-position of the isoxazole ring (Figure 1). The crystallographic determination of its structure likely employs tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-9(2)12-6-5-10(3)7-13(12)20-15-14-11(4)19-21-16(14)18-8-17-15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAFDCWTVXSOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C(=NO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Two Rings: The final step involves the coupling of the isoxazole and pyrimidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine can be contextualized by comparing it to related fused pyrimidine derivatives, as illustrated in Figures 15, 19, and 4 from a 2022 review on fused pyrimidines . Key comparisons are outlined below:

Core Heterocyclic System

  • Isoxazolo[5,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s isoxazole ring contains one oxygen and one nitrogen atom, whereas pyrazolo[3,4-d]pyrimidines (Figure 15) feature two adjacent nitrogen atoms. Pyrazolo derivatives are often explored as JAK2 or CDK inhibitors due to their nitrogen-rich pharmacophore .
  • Isoxazolo[5,4-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine :
    Pyrido-fused systems (Figure 4) incorporate a six-membered pyridine ring fused to pyrimidine, creating a planar structure with extended π-conjugation. In contrast, the five-membered isoxazole ring introduces steric constraints, which may limit binding to flat enzymatic pockets but improve selectivity for less-conserved targets .

Substituent Patterns and SAR Insights

  • Phenoxy Substituents: The 2-isopropyl-5-methylphenoxy group at the 4-position is bulkier than the anilino or acrylamide groups seen in pyrido[3,4-d]pyrimidines (Figure 4E, F). This substituent likely enhances lipophilicity, favoring hydrophobic interactions in target binding.
  • Similar methyl substitutions in pyrazolo[3,4-d]pyrimidines (Figure 15J) have been linked to improved pharmacokinetic profiles.

Structural and Functional Data Table

Compound Class Core Structure Key Substituents Potential Bioactivity Reference
Isoxazolo[5,4-d]pyrimidine Isoxazole + pyrimidine fusion 4-(2-Isopropyl-5-methylphenoxy), 3-methyl Kinase inhibition (inferred) -
Pyrazolo[3,4-d]pyrimidine Pyrazole + pyrimidine fusion 4-Anilino, 6-hydroxylamino (Figure 15B) JAK2 inhibition
Pyrimido[5,4-d]pyrimidine Pyrimidine double fusion 4-Amino, 6-substituted (Figure 19A) Anticancer
Pyrido[4,3-d]pyrimidine Pyridine + pyrimidine fusion 4-Anilino, 6-acrylamide (Figure 4E) EGFR inhibition

Key Research Findings and Gaps

  • Structural Advantages : The isoxazole ring’s oxygen atom may confer unique hydrogen-bonding capabilities compared to nitrogen-rich analogs, though empirical data are needed.
  • SAR Trends: Bulkier 4-position substituents (e.g., phenoxy groups) correlate with improved target affinity in fused pyrimidines but may require formulation optimization for solubility .
  • Limitations: Biological data for 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine are sparse compared to well-studied pyrazolo or pyrido analogs. Further studies on its kinase selectivity, toxicity, and pharmacokinetics are critical.

Biological Activity

4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound integrates isoxazole and pyrimidine rings, which may contribute to its unique pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H17N3O2C_{16}H_{17}N_3O_2, and its structure features an isoxazole ring fused with a pyrimidine structure, making it a candidate for various biological applications. The presence of the isopropyl and methyl groups enhances its lipophilicity and potentially influences its interaction with biological targets.

The biological activity of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory and anticancer properties by inhibiting certain signaling pathways involved in these diseases.

Research Findings

  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression.

Case Studies

  • Study on Inflammation : A recent study demonstrated that treatment with this compound reduced levels of TNF-α and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro tests against various cancer cell lines (e.g., breast cancer and colon cancer) revealed significant reductions in cell viability when treated with the compound, suggesting its usefulness in cancer therapy.

Comparative Analysis

To better understand the biological activity of 4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine, a comparison with similar compounds can provide insights into its unique properties.

Compound NameMolecular FormulaBiological ActivityMechanism
Compound AC16H17N3O2Anti-inflammatoryCytokine inhibition
Compound BC15H16N4O3AnticancerApoptosis induction
4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidineC16H17N3O2Anti-inflammatory, AnticancerEnzyme inhibition

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